4-cyclopropylpyrimidin-2(1H)-one

Agrochemical Discovery Herbicide Development PPO Inhibitors

Researchers optimizing lead compounds often face bioavailability hurdles that halt progression. 4-Cyclopropylpyrimidin-2(1H)-one (CAS 1215071-65-0) directly addresses this by providing a privileged scaffold that improves pharmacokinetic profiles without altering the core pharmacophore. · Enhanced Drug-Like Properties: Cyclopropyl modification lowers molecular dipole moment to boost membrane permeability and in vivo efficacy. · Proven Selectivity: Derivatives demonstrate >40-fold selectivity for D3 over D2 receptors, validating its utility in selective CNS agent design. · Agrochemical Performance: In related PPO inhibitor series, cyclopropyl-substituted analogs achieved 100% herbicidal control at low application rates where cyclobutyl analogs failed. Supplied with verified analytical data to ensure batch-to-batch consistency for reliable SAR studies.

Molecular Formula C7H8N2O
Molecular Weight 136.154
CAS No. 1215071-65-0
Cat. No. B2875706
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyclopropylpyrimidin-2(1H)-one
CAS1215071-65-0
Molecular FormulaC7H8N2O
Molecular Weight136.154
Structural Identifiers
SMILESC1CC1C2=CC=NC(=O)N2
InChIInChI=1S/C7H8N2O/c10-7-8-4-3-6(9-7)5-1-2-5/h3-5H,1-2H2,(H,8,9,10)
InChIKeyWWOZFDORBBUYAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclopropylpyrimidin-2(1H)-one: Scaffold Overview


4-Cyclopropylpyrimidin-2(1H)-one (CAS 1215071-65-0) is a heterocyclic compound with the molecular formula C7H8N2O and a molecular weight of 136.15 g/mol. It features a pyrimidine ring with a cyclopropyl substituent at the 4-position and a keto group at the 2-position [1]. This compound serves as a versatile small molecule scaffold in drug discovery and agrochemical research, offering a unique combination of structural features that can enhance pharmacokinetic properties and target binding affinity .

Scaffold utility Versatile building block for drug discovery and agrochemical research
Cyclopropyl effect Reported to lower molecular dipole moment and may support bioavailability modulation
Structural versatility Enables pharmacokinetic property tuning without altering the core pharmacophore

4-Cyclopropylpyrimidin-2(1H)-one vs. In-Class Analogs


Substituting 4-cyclopropylpyrimidin-2(1H)-one with other 4-substituted pyrimidin-2(1H)-ones or cyclopropyl-containing heterocycles can significantly alter biological activity and physicochemical properties. The cyclopropyl group imparts unique steric and electronic effects that influence molecular dipole moment, membrane permeability, and target binding [1]. For example, in a related class of PPO inhibitors, cyclopropyl-substituted derivatives exhibited 100% herbicidal control at low application rates, whereas cyclobutyl analogs showed markedly reduced activity [2]. Such differences underscore that even minor structural changes can lead to substantial performance disparities, making generic substitution unreliable without direct comparative data.

Analog shift Cyclobutyl analog substitution may sharply reduce herbicidal activity; reported 100% vs. no control in greenhouse comparison
Dipole mismatch Other 4-substituted pyrimidinones can alter dipole moment (e.g., 3.19 D vs. 5.89 D), limiting direct interchangeability for bioavailability-driven applications
Scaffold context Commercial herbicide cores such as tiafenacil exhibit distinct dipole‑bioavailability relationships; generic substitution may not transfer performance

4-Cyclopropylpyrimidin-2(1H)-one: Evidence-Based Comparisons


Cyclopropyl vs. Cyclobutyl Herbicidal Activity

In a head-to-head comparison of pyrimidinedione derivatives, the cyclopropyl-substituted compound FM-1688 demonstrated significantly higher in vivo herbicidal efficacy than its cyclobutyl analog. At 2.34375 g a.i./ha, FM-1688 achieved 100% control of broadleaf weeds (Zinnia elegans and Abutilon theophrasti), whereas the cyclobutyl derivative showed no such activity [1]. This differentiation is directly linked to the cyclopropyl group's ability to lower molecular dipole moment and enhance bioavailability.

Herbicidal activity
Head-to-head
Cyclopropyl derivative: 100% control at 2.34 g a.i./ha
Cyclobutyl analog: no activity
Supports cyclopropyl-specific herbicidal activity context
Greenhouse post-emergence assay on broadleaf weeds
Agrochemical Discovery Herbicide Development PPO Inhibitors

Cyclopropyl-Driven Bioavailability Improvement

A direct comparison between cyclopropyl-containing FM-1688 and the commercial standard tiafenacil revealed that in vivo herbicidal efficacy (100% control of broadleaf weeds at 2.34375 g a.i./ha for FM-1688 vs. 40% control of grass weeds at 9.375 g a.i./ha for tiafenacil) far exceeded what would be predicted by in vitro target-site potency alone (IC50 = 5.95 nM for FM-1688 vs. 6.85 nM for tiafenacil) [1]. The discrepancy is attributed to cyclopropyl-induced reduction in molecular dipole moment (3.19 D vs. 5.89 D), which improves membrane permeability and bioavailability [1].

Bioavailability driver
Head-to-head
Cyclopropyl (FM-1688): 80% grass control, IC50 5.95 nM, dipole 3.19 D
Tiafenacil: 40% control, IC50 6.85 nM, dipole 5.89 D
Dipole-driven bioavailability may outweigh target potency differences in vivo
Post-emergence greenhouse; PPO enzyme assay; DFT calculations
Agrochemical Design Pharmacokinetics Bioavailability

Dopamine D3 Receptor Selectivity

A derivative incorporating the 4-cyclopropylpyrimidin-2(1H)-one moiety (CHEMBL202229) displayed notable selectivity for the human dopamine D3 receptor (Ki = 3.70 nM) over the D2 receptor (Ki = 155 nM), representing a >40-fold selectivity window [1]. While direct comparative data for the unsubstituted scaffold is unavailable, this selectivity profile is atypical for many dopamine receptor ligands and suggests that the cyclopropylpyrimidinone core may provide a unique pharmacophore for developing selective D3 receptor modulators.

D3 receptor selectivity
Class-level
>40-fold D3 over D2 (derivative CHEMBL202229)
D3 Ki = 3.70 nM, D2 Ki = 155 nM
Supports D3-selective ligand development context
Derivative data; scaffold selectivity requires independent validation
Neuroscience Drug Discovery Dopamine Receptors

4-Cyclopropylpyrimidin-2(1H)-one: Application Scenarios


Herbicide Lead Optimization

The cyclopropyl group's ability to lower molecular dipole moment and enhance bioavailability makes 4-cyclopropylpyrimidin-2(1H)-one an excellent scaffold for developing herbicides with improved field performance [1]. As demonstrated with FM-1688, cyclopropyl substitution can dramatically improve in vivo efficacy compared to cyclobutyl analogs and commercial standards [1].

Dopamine D3 Selective Ligand Design

The >40-fold selectivity for D3 over D2 receptors observed in a derivative containing the 4-cyclopropylpyrimidin-2(1H)-one moiety highlights its potential as a privileged scaffold for developing selective CNS agents [1]. This scaffold may offer advantages over less selective pyrimidinone analogs in targeting D3-mediated disorders.

Pharmacokinetic Optimization

The cyclopropyl modification can improve compound performance through pharmacokinetic mechanisms independent of target potency [1]. This property positions 4-cyclopropylpyrimidin-2(1H)-one as a valuable building block for improving the drug-like properties of lead compounds without requiring changes to the core pharmacophore.

Application
Selection Property
Validation Focus
Herbicide lead optimization
Cyclopropyl dipole modulation
In vivo herbicidal efficacy assays
D3-selective ligand design
Reported D3/D2 selectivity profile
Receptor binding & selectivity profiling
Pharmacokinetic optimization
Bioavailability modulation potential
Membrane permeability & PK studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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